Tetrabutylammonium bis-trifluoromethanesulfonimidate
Overview
Description
Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBAT) is an organic compound used as a reagent in organic synthesis. It is a quaternary ammonium salt with the formula [(CH3)3C]2N+[CH2CF3SO3]-. TBAT is a colorless solid that is insoluble in water, but soluble in organic solvents. It is a useful reagent for the synthesis of various organic compounds.
Scientific Research Applications
Sustainable Synthesis and Ionic Liquid Applications
Tetrabutylammonium bis(trifluoromethanesulfonyl)imide (TBA TFSI) has been successfully synthesized in a sustainable, one-pot process. This synthesis method is efficient and economical, producing TBA TFSI along with other tetrafluoroborate-based ionic liquids. These ionic liquids, including TBA TFSI, have potential applications in various fields due to their unique properties. They were characterized using methods like Infrared Spectroscopy and Nuclear Magnetic Resonance, highlighting their suitability for specialized applications (Mena & Guirado, 2020).
Crystallography and Solid State Inclusion
Research on co-crystals involving tetrabutylammonium and 1-alkyl-3-methylimidazolium bistrifluoromethanesulfonate has provided insights into the solid-state behavior of these compounds. X-ray diffraction studies revealed that tetrabutylammonium cations are integrated into the hydrogen bond networks linking imidazolium cations and trifluoromethanesulfonate anions. This study aids in understanding the molecular interactions and structural properties of such co-crystals (Leclercq et al., 2008).
Photochemical Applications
Tetrabutylammonium decatungstate has been used to photoinduce trifluoromethylation in various (hetero)aromatics and electron-poor olefins. This process, utilizing Langlois' reagent and sunlight irradiation, demonstrates the potential of TBA TFSI in photochemical applications, particularly in organic synthesis and material science (Corsico et al., 2017).
Chromatography and Spectroscopy
Tetrabutylammonium salts have been studied for their utility in chromatographic and spectroscopic applications. These salts, including TBA TFSI, show potential as mobile phases in liquid chromatography and as stationary phases in gas chromatography. Their unique solvent properties, characterized by various parameters, make them suitable for analytical applications in these fields (Poole et al., 1989).
Gas Sorption Studies
Research involving the sorption of gases like CO2 and CH4 on TBA TFSI ionic liquid films has revealed interesting findings. These studies, conducted under varying pressures, provide insights into the sorption behavior and potential applications of TBA TFSI in gas separation and storage technologies (Wang et al., 2017).
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tetrabutylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C2F6NO4S2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-16H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAPFDTWIGBCQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584990 | |
Record name | N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium bis-trifluoromethanesulfonimidate | |
CAS RN |
210230-40-3 | |
Record name | N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium bis-trifluoromethanesulfonimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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